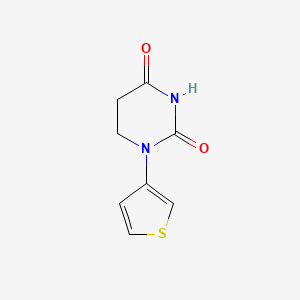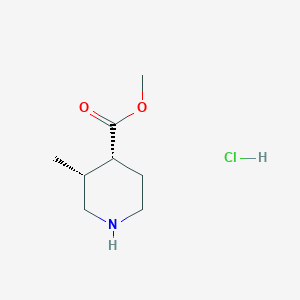
2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity in Antiulcer Agents
The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole, highlights their potential as antisecretory and cytoprotective agents against ulcers. Although not displaying significant antisecretory activity, several derivatives demonstrated notable cytoprotective properties in ethanol and HCl-induced ulcer models, suggesting their utility in ulcer management and treatment (Starrett et al., 1989).
Green Synthesis of Pyrano[2,3-c]pyrazoles
A study utilizing disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrano[2,3-c]pyrazoles underlines the importance of imidazolium-based compounds in facilitating green and efficient synthesis methods. This approach highlights the environmental and operational benefits of using such compounds in organic synthesis, potentially including the synthesis of derivatives of 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole (Moosavi‐Zare et al., 2013).
Coordination and Electrochemical Interaction
Research into the coordination and electrochemical interaction of compounds similar to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole has contributed to the understanding of their chemical behavior. These studies are crucial for developing new materials with potential applications in catalysis, sensor technology, and electrochemical devices (Bermejo et al., 2000).
Radiolabelling and Imaging Applications
The development of radiolabelled nonpeptide angiotensin II antagonists, based on imidazole derivatives, for receptor imaging demonstrates the utility of these compounds in biomedical imaging. This research provides a basis for the development of novel diagnostic tools and contributes to the advancement of medical imaging technologies (Hamill et al., 1996).
Alkaline Fuel Cell Membranes
Studies on the synthesis of poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes (AEMs) underline the potential of imidazole derivatives in energy technologies. These membranes exhibit enhanced alkaline stability, crucial for the development of efficient and durable fuel cells (Yang et al., 2014).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 2-ethyl-1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-1H-imidazole, have been evaluated for their corrosion inhibition properties. Such studies are essential for developing new materials that can protect metals from corrosion, significantly impacting industries ranging from construction to electronics (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
2-ethyl-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-15-16-8-9-17(15)21(18,19)14-10-12(11(2)3)6-7-13(14)20-4/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPOUYBMWNFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2365180.png)
![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)
![(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B2365183.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)


![2-[4-(Adamantan-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-chloro-3-oxobutanenitrile](/img/structure/B2365192.png)


![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)
